2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0985785
InChI: InChI=1S/C19H31BrN2O3/c1-8-24-15-10-13(11-21-18(2,3)4)9-14(20)17(15)25-12-16(23)22-19(5,6)7/h9-10,21H,8,11-12H2,1-7H3,(H,22,23)
SMILES: CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C
Molecular Formula: C19H31BrN2O3
Molecular Weight: 415.4 g/mol

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

CAS No.:

Cat. No.: VC0985785

Molecular Formula: C19H31BrN2O3

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide -

Specification

Molecular Formula C19H31BrN2O3
Molecular Weight 415.4 g/mol
IUPAC Name 2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide
Standard InChI InChI=1S/C19H31BrN2O3/c1-8-24-15-10-13(11-21-18(2,3)4)9-14(20)17(15)25-12-16(23)22-19(5,6)7/h9-10,21H,8,11-12H2,1-7H3,(H,22,23)
Standard InChI Key JPZGSTVSKVPQLX-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C
Canonical SMILES CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC(=O)NC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator